(2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Beschreibung
Eigenschaften
IUPAC Name |
(E)-1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4/c1-19-16-23(29-21-10-6-5-7-11-21)22-12-8-9-13-24(22)30(19)27(31)15-14-20-17-25(32-2)28(34-4)26(18-20)33-3/h5-15,17-19,23,29H,16H2,1-4H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHUTJCTVYBPI-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester under acidic conditions.
Substitution Reactions: Introduction of the phenylamino group can be done via nucleophilic substitution reactions.
Formation of the Prop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to (2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit promising anticancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes and disrupt cellular processes, making it a potential candidate for developing new antibiotics .
Enzyme Inhibition
Inhibitors derived from this class of compounds have been studied for their ability to inhibit specific enzymes associated with metabolic disorders. For example, they may target glucosamine-1-phosphate N-acetyltransferase, which is crucial in bacterial cell wall synthesis .
Drug Development
The compound's unique structural features make it a valuable scaffold for drug development. Modifications to its structure can lead to the synthesis of analogs with enhanced biological activity or selectivity for specific targets. The ability to fine-tune its pharmacokinetic properties through chemical modifications is particularly advantageous in drug design .
Research Tools
As a research tool, this compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions. Its potential as a fluorescent probe or as part of a larger molecular construct for studying biological systems is an area of ongoing research.
Case Study 1: Anticancer Screening
In a study assessing the anticancer effects of various quinoline derivatives, (2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was found to exhibit significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead structure for developing new antimicrobial agents .
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. For example, they might inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The phenylamino group distinguishes the target from analogs with primary amines (e.g., ), affecting solubility and hydrogen-bonding interactions.
Key Insights :
- The target compound’s trimethoxyphenyl group aligns with known tubulin inhibitors, but its dihydroquinoline core may confer unique selectivity profiles .
- Thiophene-containing analogs () prioritize antimicrobial over anticancer activity due to differing electronic properties.
Physicochemical Properties
Table 3: Physicochemical Comparison
Critical Analysis :
- Steric protection from the dihydroquinoline and methyl groups likely reduces isomerization risk compared to less substituted analogs .
Biologische Aktivität
The compound (2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C26H26N2O
- Molecular Weight: 398.50 g/mol
The structure features a quinoline core substituted with a phenylamino group and a trimethoxyphenyl moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity: Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells.
- Antimicrobial Properties: The compound has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects: Evidence suggests that the compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models.
The biological effects of (2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one are attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation. For instance, it may act on glucosamine-1-phosphate N-acetyltransferase, which plays a role in peptidoglycan biosynthesis in bacteria .
- Cell Cycle Arrest: Studies indicate that the compound can induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to decreased proliferation rates.
- Apoptosis Induction: The activation of intrinsic apoptotic pathways has been observed in treated cells, suggesting that the compound promotes programmed cell death through mitochondrial dysfunction and caspase activation.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing this compound with high purity?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a quinoline-derived ketone and a 3,4,5-trimethoxyphenylpropenoyl moiety. Key steps include:
- Step 1 : Preparation of the 2-methyl-4-(phenylamino)-3,4-dihydroquinoline intermediate using reductive amination under acidic conditions .
- Step 2 : Condensation with 3,4,5-trimethoxycinnamaldehyde in ethanol under reflux, catalyzed by NaOH or KOH .
- Purity Control : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm product identity using -NMR (e.g., diagnostic peaks: δ 7.8–8.2 ppm for α,β-unsaturated ketone protons) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Spectroscopy : - and -NMR to confirm conjugation patterns and substituent positions. For example, the (2E)-configuration is confirmed by coupling constants () between α,β-unsaturated protons .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between quinoline and trimethoxyphenyl groups typically range 15–25°) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodological Answer :
- Modification Strategy : Systematically vary substituents:
- Replace 3,4,5-trimethoxyphenyl with other aryl groups (e.g., 3,4-dimethoxy or halogenated analogs) to assess electronic effects on bioactivity .
- Alter the quinoline core (e.g., introduce methyl or chloro substituents at position 2 or 8) to probe steric influences .
- Assays : Test modified analogs against target pathways (e.g., tubulin polymerization inhibition or kinase activity) using fluorescence polarization or ELISA .
Q. How should contradictory data in biological activity profiles be resolved?
- Methodological Answer :
- Source Analysis : Check for impurities (e.g., residual solvents or unreacted intermediates) via HPLC-MS .
- Cellular Context : Replicate assays in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific metabolic differences.
- Structural Re-examination : Compare crystallographic data (e.g., torsion angles in active vs. inactive analogs) to identify conformational requirements for activity .
Q. What strategies optimize reaction yields while minimizing by-products?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to accelerate condensation .
- Temperature Gradients : Perform reactions under microwave irradiation (80–100°C) to reduce reaction time and side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
